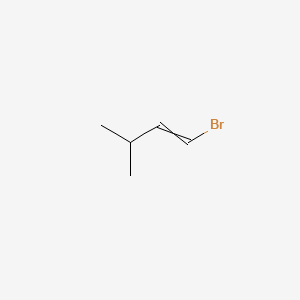

1-Bromo-3-methyl-1-butene

Description

Properties

Molecular Formula |

C5H9Br |

|---|---|

Molecular Weight |

149.03 g/mol |

IUPAC Name |

1-bromo-3-methylbut-1-ene |

InChI |

InChI=1S/C5H9Br/c1-5(2)3-4-6/h3-5H,1-2H3 |

InChI Key |

OZAGLZYGLSIUTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics (Inferred from Analogous Compounds):

- Molecular Formula : C₅H₈Br (unsaturated variant) vs. C₅H₁₁Br (saturated variant).

- Structure : The double bond in 1-bromo-3-methyl-1-butene likely results in vinylic bromine, which differs in reactivity from allylic bromides (e.g., 1-bromo-3-methyl-2-butene) .

- Synthesis : Similar bromoalkenes are synthesized via hydrobromination of dienes or alkenes. For example, 1-bromo-3-methyl-2-butene is prepared by reacting isoprene with PBr₃/SiO₂ at -8°C .

Comparison with Similar Compounds

The following table and analysis compare this compound with structurally related brominated compounds, emphasizing physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Compounds

Reactivity and Functional Group Analysis

This compound (Hypothetical) :

- The vinylic bromine (directly attached to a double-bonded carbon) would exhibit resistance to nucleophilic substitution (SN2) due to steric hindrance and poor leaving-group activation. However, it may undergo electrophilic additions (e.g., hydrohalogenation) or serve as a diene in Diels-Alder reactions.

1-Bromo-3-methyl-2-butene :

- As an allylic bromide, this compound is highly reactive in SN2 reactions due to stabilization of the transition state by the adjacent double bond. It is widely used in synthesizing terpenes and pharmaceuticals .

1-Bromo-3-methylbutane :

- A saturated primary bromide, this compound undergoes efficient SN2 reactions. Its higher boiling point (149–151°C) compared to unsaturated analogs reflects stronger van der Waals forces .

Preparation Methods

Reaction Mechanism

-

Initiation : NBS generates bromine radicals (*Br- *) under UV light or peroxide initiation.

-

Propagation :

Optimized Conditions

| Parameter | Value |

|---|---|

| Substrate | 3-Methyl-1-butene |

| Brominating Agent | NBS (1.1 equiv) |

| Initiator | Benzoyl peroxide (0.1 mol%) |

| Solvent | CCl₄ |

| Temperature | 80°C |

| Reaction Time | 6–8 hours |

| Yield | 60–70% (theoretical) |

Key Considerations :

-

Excess NBS minimizes dibromination byproducts.

-

Radical inhibitors (e.g., hydroquinone) must be excluded to sustain chain propagation.

Acid-Catalyzed Addition of HBr to 3-Methyl-1,3-butadiene

Electrophilic addition of HBr to conjugated dienes under kinetic control can yield allylic bromides. This method exploits carbocation rearrangement dynamics.

Reaction Pathway

-

Protonation : HBr protonates the terminal carbon of 3-methyl-1,3-butadiene, forming a secondary carbocation.

-

Hydride Shift : The carbocation undergoes a 1,2-hydride shift to stabilize as a tertiary carbocation.

-

Bromide Capture : Bromide ion attacks the carbocation, yielding this compound as the major product.

Experimental Protocol

| Component | Quantity |

|---|---|

| 3-Methyl-1,3-butadiene | 1.0 mol |

| HBr (48% aq.) | 1.2 mol |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Yield | 55–65% |

Side Reactions :

-

Competing Markovnikov addition produces 3-bromo-3-methyl-1-butene (~15%).

-

Polar aprotic solvents (e.g., CH₂Cl₂) favor carbocation stability and reduce polymer formation.

Dehydrohalogenation of 1,2-Dibromo-3-methylbutane

Elimination reactions offer a two-step route to allylic bromides. Starting from 1,2-dibromo-3-methylbutane, base-induced dehydrohalogenation generates the target compound.

Synthetic Steps

-

Dibromination : 3-Methyl-1-butene reacts with Br₂ in CCl₄ at 0°C to form 1,2-dibromo-3-methylbutane.

-

Elimination : Treatment with potassium tert-butoxide (t-BuOK) in THF induces β-elimination.

Performance Metrics

| Step | Conditions | Yield |

|---|---|---|

| Dibromination | Br₂, CCl₄, 0°C, 1 hr | 85–90% |

| Elimination | t-BuOK, THF, 50°C, 3 hr | 70–75% (overall) |

Regiochemical Control :

-

Bulky bases (e.g., t-BuOK) favor the less substituted alkene (Hofmann rule), enhancing selectivity for this compound over 2-bromo isomers.

Direct Bromination of 3-Methyl-1-butyne

Alkyne bromination followed by partial reduction provides an alternative pathway.

Procedure

-

Bromination : 3-Methyl-1-butyne reacts with Br₂ (1 equiv) in CH₂Cl₂ at −20°C to form 1,2-dibromo-3-methyl-1-butene.

-

Selective Reduction : Zinc dust in acetic acid reduces the vicinal dibromide to the mono-bromide.

| Step | Conditions | Yield |

|---|---|---|

| Bromination | Br₂, CH₂Cl₂, −20°C | 90–95% |

| Reduction | Zn, AcOH, 25°C, 1 hr | 80–85% |

Advantages :

-

High regioselectivity due to alkyne linear geometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Allylic Bromination | 60–70 | 90–95 | Moderate | High |

| HBr Addition | 55–65 | 85–90 | High | Moderate |

| Dehydrohalogenation | 70–75 | 95–98 | Low | Low |

| Alkyne Bromination | 80–85 | 98–99 | High | High |

Critical Insights :

-

Allylic Bromination : Best for small-scale lab synthesis due to mild conditions but requires rigorous exclusion of moisture.

-

HBr Addition : Industrially viable but necessitates precise temperature control to suppress oligomerization.

-

Dehydrohalogenation : Limited by the need for pre-dibrominated substrates.

-

Alkyne Route : Superior purity and scalability but involves hazardous alkyne handling.

Challenges and Mitigation Strategies

Byproduct Formation

-

Dibromides : Use stoichiometric NBS or Br₂ to prevent over-bromination.

-

Polymerization : Add radical inhibitors (e.g., BHT) in HBr addition routes.

Q & A

Basic: What are the critical parameters for synthesizing 1-Bromo-3-methyl-1-butene with high purity?

Methodological Answer:

Synthesis optimization requires precise control of temperature, stoichiometry, and reaction time. For allylic bromination, using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous conditions is common. Monitoring the reaction via TLC or GC-MS ensures minimal byproducts. Post-synthesis, fractional distillation at 143–144°C (observed in analogous brominated alkenes ) improves purity. Characterization via H NMR (e.g., vinyl proton signals at δ 5.2–5.8 ppm) and GC-MS (parent ion at m/z 149.04 ) confirms structural integrity.

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions in NMR or IR spectra often arise from isomerization, solvent effects, or impurities. To address this:

Cross-validate techniques : Compare experimental NMR data with computational predictions (e.g., DFT calculations ).

Consult reference databases : Align observed IR carbonyl stretches (if applicable) with NIST Chemistry WebBook entries .

Re-evaluate experimental conditions : Ensure anhydrous solvents and inert atmospheres to prevent degradation. For example, unexpected peaks in H NMR may indicate trace moisture reacting with the bromide .

Basic: What analytical techniques are essential for assessing purity in academic research?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities; retention time and mass fragmentation patterns (e.g., base peak at m/z 69 for allylic fragments ) confirm identity.

- HPLC with UV detection : Quantifies non-volatile contaminants using reverse-phase columns.

- Elemental Analysis : Validates bromine content (theoretical Br%: ~53.7% for CHBr). Discrepancies >0.3% warrant recrystallization or redistillation .

Advanced: How does steric hindrance influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The geminal dimethyl group adjacent to the double bond increases steric bulk, altering reactivity:

Suzuki-Miyaura Coupling : Use bulky palladium ligands (e.g., SPhos) to suppress β-hydride elimination.

Nucleophilic Substitution : Tertiary carbocation stability (from possible ionization) may lead to competing elimination pathways. Kinetic studies under varying temperatures (25–60°C) and solvents (polar aprotic vs. nonpolar) clarify dominant mechanisms .

DFT Modeling : Predict transition-state geometries to rationalize regioselectivity in allylic substitutions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds (vapor pressure ~3.2 mmHg at 25°C ).

- Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles prevent dermal/ocular exposure.

- Storage : Store at 2–8°C in amber glass to prevent light-induced decomposition. Safety data sheets (SDS) mandate segregation from strong oxidizers due to potential exothermic reactions .

Advanced: How can computational models predict the environmental fate of this compound?

Methodological Answer:

- Quantitative Structure-Property Relationship (QSPR) : Estimate biodegradation half-lives using molecular descriptors (e.g., logP, polar surface area). For logP ~2.8, moderate soil adsorption is predicted .

- Atmospheric Lifetime : Simulate OH radical reaction rates (EPI Suite) to assess ozone depletion potential.

- Toxicity Profiling : Use PubChem’s BioAssay data to identify ecotoxicological endpoints (e.g., LC for aquatic organisms ).

Advanced: What strategies mitigate competing elimination pathways during nucleophilic substitution reactions?

Methodological Answer:

Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, favoring S1. For S2, use low-polarity solvents (e.g., THF) to enhance backside attack.

Temperature Control : Lower temperatures (0–10°C) reduce elimination rates.

Additives : Silver nitrate precipitates bromide ions, shifting equilibrium toward substitution .

Kinetic Isotope Effects (KIE) : Deuterium labeling at β-hydrogens quantifies elimination vs. substitution dominance .

Basic: How is this compound distinguished from regioisomers like 1-Bromo-3-methyl-2-butene?

Methodological Answer:

- NMR Analysis : The position of vinyl protons differs: 1-butene derivatives show allylic CHBr protons at δ 3.8–4.2 ppm, while 2-butene isomers exhibit deshielded protons (δ 5.0–5.5 ppm) .

- IR Spectroscopy : C-Br stretching vibrations (~560 cm) remain consistent, but C=C stretches (1650–1680 cm) vary slightly with substitution pattern.

- Retention Time in GC : Differences in boiling points (e.g., 143°C vs. 132°C for isomers) aid separation .

Advanced: What role does this compound play in natural product synthesis?

Methodological Answer:

- Terpene Derivatives : Serves as a prenylating agent for indole alkaloids (e.g., via Friedel-Crafts alkylation).

- Asymmetric Catalysis : Chiral phosphine ligands enable enantioselective additions to carbonyl compounds, yielding intermediates for sesquiterpene lactones .

- Bioconjugation : Radiolabeled C analogs track metabolic pathways in pharmacokinetic studies .

Advanced: How do thermodynamic and kinetic factors govern isomerization during storage?

Methodological Answer:

- Kinetic Stability : At room temperature, the Zaitsev product (more substituted alkene) forms via acid-catalyzed [1,3]-sigmatropic shifts.

- Thermodynamic Control : Under reflux, equilibration favors the trans isomer. Monitor via H NMR coupling constants (J = 10–12 Hz for trans vs. 6–8 Hz for cis) .

- Stabilization Strategies : Add radical inhibitors (e.g., BHT) to suppress light-induced radical chain isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.